4H-Pyran
Overview
Description
4H-Pyran is a six-membered heterocyclic compound containing one oxygen atom and five carbon atoms in its ring structure. It is an unsaturated compound, meaning it contains double bonds within its ring. This compound is of significant interest due to its role as a precursor in the synthesis of various biologically active molecules and its presence in numerous natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-Pyran can be synthesized through several methods:
Condensation of Carbonyl Compounds: One of the earliest methods involves the condensation of benzaldehyde with acetoacetic ester in the presence of methylamine.
Cyclization of Saturated 1,5-Diketones: This method involves the cyclization of 1,5-diketones to form the pyran ring.
Synthesis from Pyrylium Salts: Pyrylium salts can be converted into this compound through a series of reactions.
Industrial Production Methods: Industrial production of this compound often involves the use of multicomponent reactions due to their efficiency, atom economy, and green reaction conditions. These methods typically involve the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Chemical Reactions Analysis
4H-Pyran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrylium ions, which are useful intermediates in organic synthesis.
Reduction: Reduction of this compound can lead to the formation of dihydropyrans.
Substitution: The double bonds in this compound make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products:
Oxidation: Pyrylium ions.
Reduction: Dihydropyrans.
Substitution: Various substituted pyrans depending on the reagents used.
Scientific Research Applications
4H-Pyran and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Pyran and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signal transduction pathways, and induction of apoptosis in cancer cells . The specific molecular targets and pathways involved depend on the structure of the this compound derivative and the biological context .
Comparison with Similar Compounds
4H-Pyran can be compared with other similar compounds such as:
2H-Pyran: Another unsaturated six-membered ring compound with different reactivity and stability.
Dihydropyran: A saturated derivative of pyran with different chemical properties.
Pyrylium Salts: Oxidized forms of pyrans that are useful intermediates in organic synthesis.
Uniqueness of this compound: this compound is unique due to its ability to undergo a wide range of chemical reactions and its role as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-4-6-5-3-1/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUWJENAYHTDQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183095 | |
Record name | 4H-Pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289-65-6 | |
Record name | 4H-Pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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